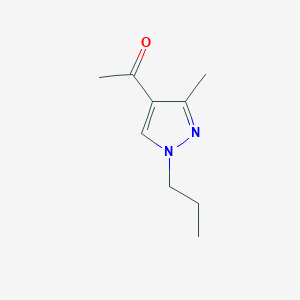
Orotidine 5'-monophosphate trisodium salt
Overview
Description
Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that plays a crucial role in the biosynthesis of uridine monophosphate. It is synthesized via the de novo synthesis pathway for DNA synthesis in various microorganisms, including Mycobacterium tuberculosis, Saccharomyces cerevisiae, Salmonella typhimurium, and Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized using phosphoribosyl pyrophosphate and orotic acid as substrates. The reaction is catalyzed by the enzyme orotate phosphoribosyltransferase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme orotate phosphoribosyltransferase, which catalyzes the formation of orotidine 5’-monophosphate from orotic acid and phosphoribosyl pyrophosphate .
Chemical Reactions Analysis
Types of Reactions: Orotidine 5’-monophosphate trisodium salt undergoes various chemical reactions, including decarboxylation and phosphorylation .
Common Reagents and Conditions:
Decarboxylation: This reaction is catalyzed by the enzyme orotidine 5’-monophosphate decarboxylase, resulting in the formation of uridine monophosphate and carbon dioxide.
Phosphorylation: This reaction involves the addition of a phosphate group to the molecule, which is essential for its role in nucleotide biosynthesis.
Major Products:
Uridine Monophosphate: Formed through the decarboxylation of orotidine 5’-monophosphate.
Carbon Dioxide: A byproduct of the decarboxylation reaction.
Scientific Research Applications
Orotidine 5’-monophosphate trisodium salt is widely used in scientific research due to its role in nucleotide biosynthesis. Some of its applications include:
Mechanism of Action
Orotidine 5’-monophosphate trisodium salt exerts its effects through its role as a precursor in the biosynthesis of uridine monophosphate. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine monophosphate and carbon dioxide . This reaction is essential for the synthesis of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis .
Comparison with Similar Compounds
Uridine 5’-monophosphate: A direct product of the decarboxylation of orotidine 5’-monophosphate.
Orotic Acid: A precursor in the synthesis of orotidine 5’-monophosphate.
Phosphoribosyl Pyrophosphate: A substrate used in the synthesis of orotidine 5’-monophosphate.
Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine monophosphate in the pyrimidine biosynthesis pathway. Its ability to undergo decarboxylation to form uridine monophosphate makes it a critical intermediate in nucleotide biosynthesis .
Properties
InChI |
InChI=1S/C10H13N2O11P.Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLFATVJVBCIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2NaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585243 | |
| Record name | PUBCHEM_16219795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68244-58-6 | |
| Record name | PUBCHEM_16219795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)


![2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate](/img/structure/B1612376.png)
![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)





![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)
![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)
